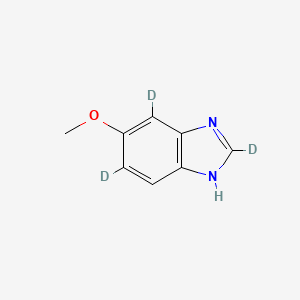

4-oxoazetidine-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound exhibits valuable dual reactivity, making it a useful building block in stereocontrolled synthesis . It has been utilized in a broad range of synthetic applications, including the preparation of substances of biological interest such as α-amino acids, β-amino acids, amino sugars, polycyclic-β-lactams, alkaloids, and complex natural products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Oxoazetidine-2-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of enantiopure 3-azido-4-oxoazetidine-2-carbaldehyde with acetone, catalyzed by L-proline, to give the corresponding aldol adduct . This product is then stereocontrolled cyclized by using intramolecular reductive amination . Another method involves the Henry reaction of enantiopure 4-oxoazetidine-2-carbaldehydes with nitromethane, catalyzed by (+)-N-methylephedrine, to give the corresponding nitroaldols .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis of related compounds, such as 4-acetoxy-2-azetidinone, involves practical approaches that avoid tedious and costly separation steps for diastereomers, improving overall yield and making the process more economical for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 4-Oxoazetidine-2-carbaldehyde undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of different reduced products.

Substitution: The compound can undergo substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

Baylis-Hillman Reaction: This reaction involves the use of enantiopure 1-alkenyl- or alkynyl-4-oxoazetidine-2-carbaldehydes for the stereoselective and divergent preparation of highly functionalized β-lactams fused to medium rings.

Henry Reaction: The Henry reaction with nitromethane, catalyzed by (+)-N-methylephedrine, gives nitroaldols with reasonable yields and moderate diastereoselectivities.

Major Products Formed:

Aldol Adducts: Formed through aldol reactions with ketones.

Nitroaldols: Formed through the Henry reaction with nitromethane.

Functionalized β-Lactams: Formed through the Baylis-Hillman reaction.

Aplicaciones Científicas De Investigación

4-Oxoazetidine-2-carbaldehyde has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-oxoazetidine-2-carbaldehyde involves its dual reactivity as both a protected α-amino aldehyde and a masked β-amino acid . This dual reactivity allows it to participate in various chemical reactions, leading to the formation of diverse products. The compound’s reactivity is influenced by the presence of functional groups and the reaction conditions used .

Comparación Con Compuestos Similares

4-Oxoazetidine-2-carbaldehyde can be compared with other similar compounds, such as:

4-Acetoxy-2-azetidinone: Used in the preparation of carbapenem and penem antibiotics.

β-Lactams: The β-lactam ring is found in classical antibiotics such as penicillins and cephalosporins.

2-Azetidinone: A versatile building block for the synthesis of various biologically relevant compounds.

Uniqueness: this compound’s uniqueness lies in its dual reactivity, which allows it to be used in a wide range of synthetic applications. Its ability to act as both a protected α-amino aldehyde and a masked β-amino acid makes it a valuable compound in the field of organic synthesis .

Propiedades

Número CAS |

145802-97-7 |

|---|---|

Fórmula molecular |

C4H5NO2 |

Peso molecular |

99.088 |

Sinónimos |

4-oxoazetidine-2-carbaldehyde |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.